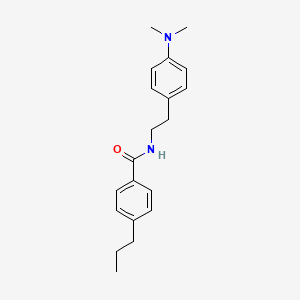

N-(4-(二甲胺)苯乙基)-4-丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

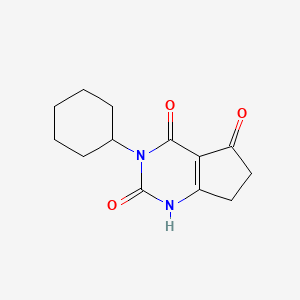

“N-(4-(dimethylamino)phenethyl)-4-propylbenzamide” is a chemical compound that has gained significant attention in the fields of biomedicine and materials science due to its unique physical and chemical properties. It is a derivative of “2-4-dimethylamino phenyl ethanol” or "4-dimethylamino phenethyl alcohol" .

Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The “N-(4-(dimethylamino)phenethyl)-4-propylbenzamide” molecule contains a total of 39 bond(s) . The molecular weight of “N-(4-(dimethylamino)phenethyl)-4-propylbenzamide” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be:

.科学研究应用

Structural Properties and Synthesis

Analogy Between CO and C(CN)2 : Karlsen et al. (2002) investigated the structural properties of N,N-dimethylaminobenzamides and analogously substituted compounds, utilizing dynamic 1H NMR spectroscopy and X-Ray crystal structures. They explored the barriers to rotation around the carbon-amino nitrogen bond, providing insights into the steric strain and quantum chemical calculations for these compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Selenoxanthones Synthesis : Brennan, Donnelly, and Detty (2003) reported on the synthesis of selenoxanthones via directed metalations in arylselenobenzamide derivatives, including N,N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide. This study highlights the potential for creating compounds with diverse biological activities through the manipulation of arylseleno groups (Brennan, Donnelly, & Detty, 2003).

Acylation of Inert Alcohols : Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating an efficient method for synthesizing benzamides and related compounds. This research provides insights into the reaction mechanism and potential applications in pharmaceutical synthesis (Liu, Ma, Liu, & Wang, 2014).

Photophysics and Pharmacological Evaluation

Structure-Photophysics Correlations : Létard, Lapouyade, and Rettig (1993) conducted a study on 4-(dialkylamino)stilbenes, including N,N-dimethylaminostilbene, to investigate intramolecular charge transfer in the excited state and its relation to the twist around single bonds. This research is crucial for understanding the photophysical properties and potential applications in materials science (Létard, Lapouyade, & Rettig, 1993).

Novel HDAC 6/8 Dual Inhibitors : Rodrigues et al. (2016) designed and synthesized a novel class of N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors. This research underscores the potential therapeutic applications of such compounds in cancer treatment, demonstrating the significance of structural modifications in enhancing biological activity (Rodrigues et al., 2016).

安全和危害

The safety data sheet for “2-4-dimethylamino phenyl ethanol”, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

作用机制

Target of Action

Similar compounds such as 2-[4-(dimethylamino)phenyl]ethanol have been reported to be effective accelerators for bone cement curing .

Mode of Action

It’s known that compounds with a dimethylamino group can strongly activate the nitrogen atom in the ring for nucleophilic substitution, significantly catalyzing the acylation of sterically hindered, low-reactivity alcohols and amines .

Biochemical Pathways

Related compounds have been reported to be involved in the curing of bone cement at the molecular level .

Result of Action

Similar compounds have been reported to be more effective accelerators than n,n-dimethyl-p-toluidine (td) for bone cement curing .

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-4-5-16-6-10-18(11-7-16)20(23)21-15-14-17-8-12-19(13-9-17)22(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKGFHMAEZSXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-4-propylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)

![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B2780559.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2780561.png)

![N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2780563.png)

![3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2780565.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2780579.png)